molecular formula C19H21FN2O2 B2473278 1-(4-Fluorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea CAS No. 1421509-84-3

1-(4-Fluorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea

Cat. No.: B2473278
CAS No.: 1421509-84-3
M. Wt: 328.387
InChI Key: WAIBCJFPDWVUED-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a synthetic organic compound. It features a urea functional group, a fluorobenzyl moiety, and a tetrahydronaphthalenyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: This can be achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile.

    Synthesis of the Tetrahydronaphthalenyl Intermediate: This involves the reduction of naphthalene derivatives to obtain the tetrahydronaphthalenyl group.

    Coupling Reaction: The final step involves coupling the fluorobenzyl intermediate with the tetrahydronaphthalenyl intermediate in the presence of a urea derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The urea group can be reduced to amines.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
  • 1-(4-Methylbenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea

Uniqueness

1-(4-Fluorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound to its target.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-17-7-5-14(6-8-17)12-21-18(23)22-13-19(24)10-9-15-3-1-2-4-16(15)11-19/h1-8,24H,9-13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIBCJFPDWVUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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